molecular formula C8H12N2O B189544 4-t-Butyl-6-hydroxypyrimidine CAS No. 3438-49-1

4-t-Butyl-6-hydroxypyrimidine

Cat. No.: B189544
CAS No.: 3438-49-1
M. Wt: 152.19 g/mol
InChI Key: HPQRLELYJOCYDQ-UHFFFAOYSA-N
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Description

4-t-Butyl-6-hydroxypyrimidine, also known as 6-(1,1-Dimethylethyl)-4 (3H)-pyrimidinone, is a chemical compound with the molecular formula C8H12N2O . It is produced by CHEMLYTE SOLUTIONS CO., LTD .


Molecular Structure Analysis

The molecular structure of this compound consists of 23 atoms: 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 152.19 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

  • Anti-inflammatory and Pharmaceutical Applications : Hydroxypyrimidine derivatives, such as sodium 5-butyl-1,2-diphenyl-6-oxo-1,6-dihydropyrimidin-4-olate, have been synthesized with notable anti-inflammatory properties. These compounds are practically non-toxic and are potential candidates for topical pharmaceutical applications, especially in gel dosage forms (Kuvaeva et al., 2022).

  • Tautomeric Equilibrium Studies : 4-Hydroxypyrimidine (4HP) has been studied for its tautomeric equilibrium with ketonic forms in gas-phase environments. This research is fundamental in understanding the chemical behavior of pyrimidine derivatives and can be essential for developing new synthetic strategies (Sánchez et al., 2007).

  • Antiviral Activity : Certain 6-hydroxypyrimidine derivatives exhibit significant antiviral activity against a range of viruses, including herpes and HIV. This research underlines the potential of hydroxypyrimidine compounds in antiviral drug development (Holý et al., 2002).

  • Corrosion Inhibition : 2,4-Diamino-6-hydroxypyrimidine has been investigated as a corrosion inhibitor for mild steel in acidic environments. This highlights the potential of hydroxypyrimidine derivatives in industrial applications, particularly in corrosion protection (Yıldız, 2018).

  • Synthetic Methods : Studies on the synthesis of hydroxypyrimidine derivatives, including 2-t-butyl-5-hydroxypyrimidine, provide insights into more efficient and sustainable production methods for these compounds, which are crucial for their practical applications (Pews, 1990).

  • Microbial Growth Inhibition : Hydroxypyrimidine derivatives have shown inhibitory effects on the growth of various microorganisms, indicating their potential as antibacterial agents (Roy et al., 1961).

  • Food Contact Material Safety : 2,4-Diamino-6-hydroxypyrimidine has been evaluated for its safety in food contact materials, especially in rigid poly(vinyl chloride), demonstrating its potential for use in consumer products (Flavourings, 2009).

  • Heterocyclic Compound Synthesis : Hydroxypyrimidine derivatives have been used in the synthesis of biologically active heterocycles, showing the versatility of these compounds in medicinal chemistry (Solodukhin et al., 2004).

  • Chemokine Receptor Antagonists : Novel derivatives of 6-amino-2-benzylthio-4-hydroxypyrimidine have been identified as CXCR2 chemokine receptor antagonists, which could be significant in treating various diseases like asthma and rheumatoid arthritis (Expert Opinion on Therapeutic Patents, 2004).

  • Polarographic Oxidation Studies : The polarographic oxidation behavior of various hydroxypyrimidines, including 4, 5-dihydroxypyrimidines, has been studied, providing valuable data for electrochemical applications (Chiang, 1958).

Properties

IUPAC Name

4-tert-butyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQRLELYJOCYDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355787
Record name 4-t-butyl-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3438-49-1
Record name 6-(1,1-Dimethylethyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3438-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-t-butyl-6-hydroxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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